molecular formula C24H19NO5 B2677953 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903192-23-4

4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No. B2677953
CAS RN: 903192-23-4
M. Wt: 401.418
InChI Key: ZORSKEJQGKBYBQ-UHFFFAOYSA-N
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Description

Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another .


Synthesis Analysis

There are several synthetic protocols to construct dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which are of growing pharmaceutical interest . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .


Molecular Structure Analysis

The molecular structure of oxazepines can be viewed using computational chemistry tools . The exact structure of “4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” would need to be determined using similar methods.


Chemical Reactions Analysis

The chemical reactions involving oxazepines are diverse. For example, substituted 2-chlorobenzaldehydes can react with substituted 2-aminophenols under basic conditions in a microwave oven to form DBO derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazepines would depend on their specific chemical structure. For example, the molar mass of a simple oxazepine is 97.117 g·mol −1 .

Scientific Research Applications

  • Synthesis and Characterization :

    • A study conducted by Osman et al. (2011) focused on synthesizing and characterizing a series of compounds related to 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione. They used FT-IR spectroscopy and NMR spectroscopy for structure determination and conformational analysis (Osman, Mohammad, Yeap, & Adam, 2011).
  • Liquid Crystal Studies :

    • Yeap et al. (2010) synthesized a series of compounds including derivatives of 1,3-oxazepine, such as the compound . They explored their thermal and mesomorphic behavior using differential scanning calorimetry and polarizing optical microscopy. This research contributes to the understanding of the material properties of these compounds (Yeap, Mohammad, & Osman, 2010).
  • Novel Compound Synthesis :

    • Murata et al. (2021) reported the synthesis of novel dibenzo[d,f][1,3]oxazepine derivatives, which include compounds structurally similar to the one . They employed iodine-mediated cyclodesulfurization in their synthetic process, which might provide insights into novel synthetic routes for similar compounds (Murata et al., 2021).
  • Chromatographic Measurements :

    • Shimada & Mizuguchi (1992) developed a sensitive and stable Cookson-type reagent for high-performance liquid chromatography measurements of conjugated dienes. This research is relevant for analytical techniques that could be applied to study compounds like 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione (Shimada & Mizuguchi, 1992).
  • Antibacterial Properties :

    • Abbas et al. (2020) synthesized 1,3-oxazepine and 1,3-oxazepane derivatives and studied their antibacterial properties. These findings could indicate potential antibacterial applications of similar compounds (Abbas et al., 2020).
  • Oxidation Studies :

    • Zolfigol et al. (2006) utilized 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an oxidizing agent. This study provides insights into the chemical behavior and potential reactions involving compounds like 4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione (Zolfigol et al., 2006).

Future Directions

DBO derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . Future research will likely focus on developing new synthetic methods for these compounds and exploring their potential therapeutic applications .

properties

IUPAC Name

4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-29-18-11-7-10-17(14-18)20(26)15-25-23(27)19-12-5-6-13-21(19)30-22(24(25)28)16-8-3-2-4-9-16/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORSKEJQGKBYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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